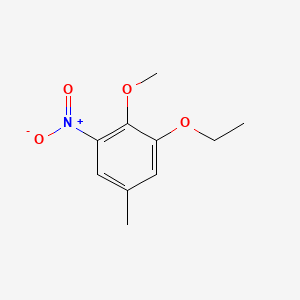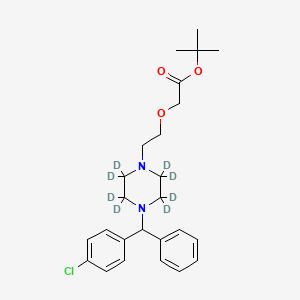
tert-Butyl Cetirizine-d8
Vue d'ensemble
Description
Tert-Butyl Cetirizine-d8 is a labeled derivative of Certirizine . It is used for proteomics research . The molecular formula is C25H25D8ClN2O3 and the molecular weight is 453.04 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H25D8ClN2O3 . This indicates that it contains 25 carbon atoms, 25 hydrogen atoms, 8 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, there are studies on the thermal reactions and decomposition characteristics of related compounds like tert-butyl (2-ethylhexyl) monoperoxy carbonate and di-tert-butyl azodicarboxylate .Physical and Chemical Properties Analysis
The molecular weight of this compound is 453.04, and its molecular formula is C25H25D8ClN2O3 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Applications De Recherche Scientifique
Overview of the tert-Butyl Group in Medicinal Chemistry
The tert-butyl group is commonly found in medicinal chemistry. Its integration into bioactive compounds can lead to property modulation like increased lipophilicity and decreased metabolic stability. Alternative substituents are explored for drug discovery, as seen in a comparative study of drug analogues of bosentan and vercirnon, highlighting the tert-butyl group's impact on drug properties (Westphal et al., 2015).
The Role of N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines are important intermediates for asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and can create a wide range of highly enantioenriched amines. This methodology, relevant in developing pharmacologically active compounds, showcases the utility of tert-butyl derivatives in synthesizing complex amine structures (Ellman et al., 2002).
Application in Protein Research Using O-tert-Butyltyrosine
O-tert-Butyltyrosine (Tby), an unnatural amino acid, can be incorporated into proteins for research. Its tert-butyl group presents a unique NMR tag, observable in spectra without isotope labeling. This property is advantageous in high-molecular-weight systems and measuring ligand binding affinities, illustrating the tert-butyl group's utility in protein research (Chen et al., 2015).
Exploration of Metal Complex Formation with Cetirizine
Research on cetirizine involves exploring its complex formation with bivalent transition metal(II) ions, alongside amino acids like alanine. These studies provide insights into the physicochemical properties and potential therapeutic applications of cetirizine complexes, which could be extrapolated to tert-Butyl Cetirizine-d8 (Rayan et al., 2015).
Tert-Butyl Hydroperoxide in Studying Oxidative Stress
Tert-butyl hydroperoxide is used to study oxidative stress effects on mammalian cells, particularly DNA base damage. This research informs on the biological interactions of tert-butyl compounds under oxidative conditions, relevant to understanding the biological activity of this compound (Altman et al., 1993).
Propriétés
IUPAC Name |
tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-DBVREXLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)
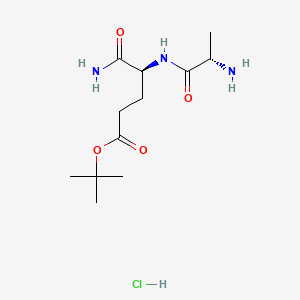

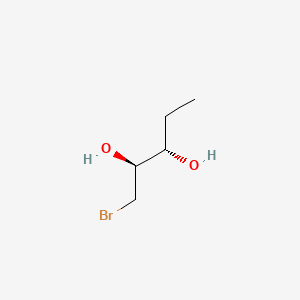
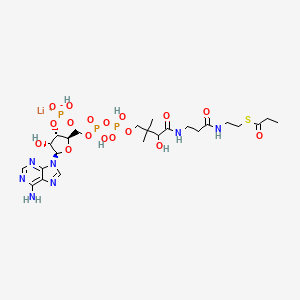
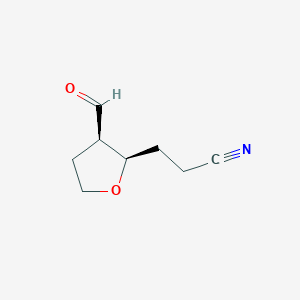
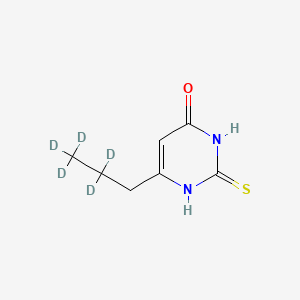
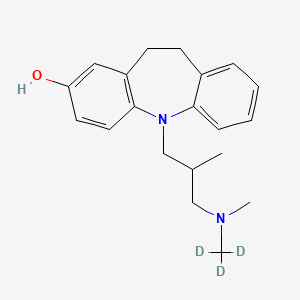
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)


